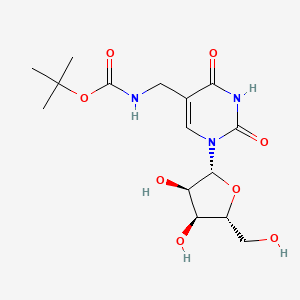
5-n-Boc-aminomethyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-N-Boc-aminomethyluridine is a nucleoside analog, specifically a thymidine analog, with a molecular formula of C15H23N3O8. This compound is known for its insertional activity towards replicated DNA, making it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-N-Boc-aminomethyluridine typically involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The starting material, 5-aminomethyluridine, undergoes a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to yield the Boc-protected derivative.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. The compound is then purified using techniques like crystallization or chromatography to meet pharmaceutical standards.
化学反应分析
Types of Reactions: 5-N-Boc-aminomethyluridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The Boc-protected amino group can be reduced to yield the free amine.
Substitution: The uridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium azide (NaN3) or iodide (I-).
Major Products Formed:
Oxidation: Amine oxides
Reduction: Free amines
Substitution: Substituted uridine derivatives
科学研究应用
5-N-Boc-aminomethyluridine is extensively used in scientific research due to its ability to label cells and track DNA synthesis. It is particularly useful in:
Chemistry: Studying nucleoside analogs and their interactions with enzymes.
Biology: Investigating DNA replication and repair mechanisms.
Medicine: Developing antiviral and anticancer agents.
Industry: Producing labeled nucleosides for diagnostic and therapeutic applications.
作用机制
The compound exerts its effects by mimicking the natural nucleoside thymidine, which is incorporated into DNA during replication. Once incorporated, it disrupts normal DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.
相似化合物的比较
5-azacytidine
5-fluorouracil
5-aminomethyluridine
属性
分子式 |
C15H23N3O8 |
|---|---|
分子量 |
373.36 g/mol |
IUPAC 名称 |
tert-butyl N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate |
InChI |
InChI=1S/C15H23N3O8/c1-15(2,3)26-14(24)16-4-7-5-18(13(23)17-11(7)22)12-10(21)9(20)8(6-19)25-12/h5,8-10,12,19-21H,4,6H2,1-3H3,(H,16,24)(H,17,22,23)/t8-,9-,10-,12-/m1/s1 |
InChI 键 |
ZGNPHMCMMGKKGO-DNRKLUKYSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


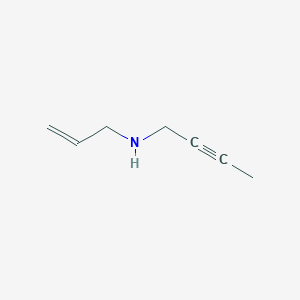
![3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol](/img/structure/B15364035.png)
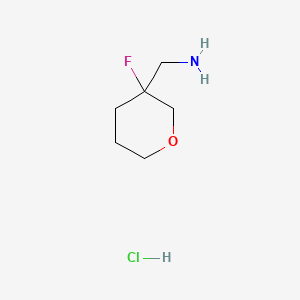
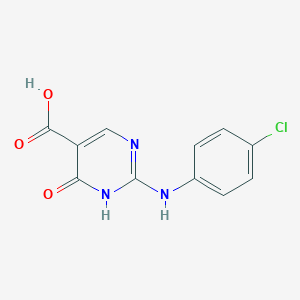
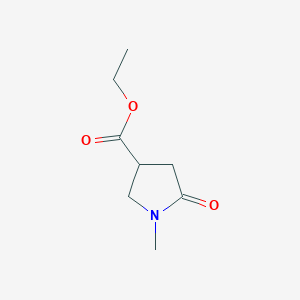
![Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15364061.png)

![N-[5-Chloro-6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinyl]acetamide](/img/structure/B15364071.png)
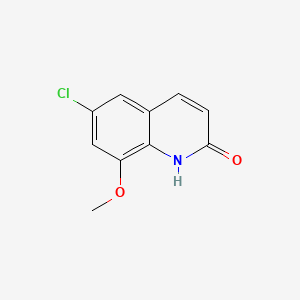
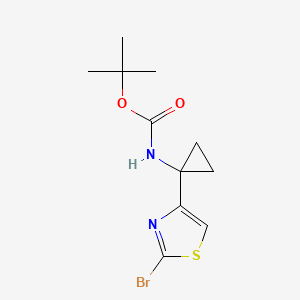

![[2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-1-yl]ethyl]Carbamic acid tert-butyl ester](/img/structure/B15364092.png)
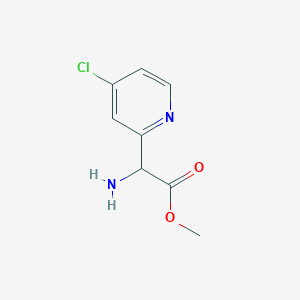
![N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15364098.png)
